molecular formula C9H7BrN2O2 B11859836 3-Amino-6-bromobenzofuran-2-carboxamide

3-Amino-6-bromobenzofuran-2-carboxamide

Cat. No.: B11859836
M. Wt: 255.07 g/mol
InChI Key: FLGVAPFQCABWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-bromobenzofuran-2-carboxamide is a functionalized benzofuran derivative of high interest in medicinal chemistry and drug discovery research. The benzofuran scaffold is a privileged structure in the development of biologically active compounds, known for its presence in various therapeutic agents . This particular compound features a bromine atom at the 6-position and an amino group at the 3-position, making it a versatile intermediate for further pharmacomodulation via metal-catalyzed cross-coupling reactions and functionalization at these sites . The benzofuran core, and specifically 2-carboxamide derivatives, are significant scaffolds for designing potent kinase inhibitors . Furthermore, structurally related 3-aminobenzofuran derivatives have been extensively investigated as multifunctional ligands in neurodegenerative disease research, showing potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and demonstrating activity against β-amyloid aggregation, which is a key pathological feature of Alzheimer's disease . Other research into benzofuran-2-carboxamide derivatives has highlighted their neuroprotective and antioxidant effects, offering protection against excitotoxic neuronal damage in cellular models . The synthetic accessibility of elaborate benzofuran-2-carboxamides is well-established, often through routes involving directed C-H arylation to install diverse substituents, underscoring their value in constructing screening libraries for drug discovery . This product is intended for research purposes as a key building block in the synthesis of more complex molecules and for biological screening. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

3-amino-6-bromo-1-benzofuran-2-carboxamide

InChI

InChI=1S/C9H7BrN2O2/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H2,12,13)

InChI Key

FLGVAPFQCABWRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=C2N)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Amino 6 Bromobenzofuran 2 Carboxamide and Its Analogues

Strategies for the Construction of the Benzofuran (B130515) Core

The formation of the benzofuran ring system is the critical step in the synthesis of 3-Amino-6-bromobenzofuran-2-carboxamide and its analogues. Chemists have devised a variety of strategies to achieve this, broadly categorized into cyclization reactions and transition-metal-catalyzed annulations.

Cyclization Reactions for Benzofuran Ring Formation

Intramolecular cyclization reactions are a classical and powerful approach to the benzofuran core. These methods typically involve the formation of a key oxygen-carbon bond to close the furan (B31954) ring onto the benzene (B151609) nucleus. The choice of catalyst, whether acidic or basic, plays a crucial role in the reaction mechanism and outcome.

Acid-catalyzed cyclization is a common strategy for benzofuran synthesis, often proceeding through the generation of a reactive intermediate that facilitates intramolecular attack by a phenolic oxygen. For instance, the cyclization of α-phenoxy ketones using Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) provides a facile route to 3-substituted or 2,3-disubstituted benzofurans under mild conditions. rsc.org This method starts from readily available phenols and α-bromo ketones. rsc.org

Another approach involves the acid-catalyzed cyclization of acetal (B89532) substrates. For example, polyphosphoric acid (PPA) can catalyze the cyclization of an acetal to form the benzofuran core. duke.edu Mechanistically, the acid protonates the acetal, leading to the formation of an oxonium ion. Subsequent intramolecular nucleophilic attack by the phenyl ring and elimination of methanol (B129727) yields the benzofuran structure. duke.edu While not explicitly demonstrated for this compound, this strategy could theoretically be adapted by using a suitably substituted o-bromophenol precursor.

A plausible, though not directly reported, route to a precursor for the target molecule could involve the acid-catalyzed reaction of a substituted salicyl alcohol with an appropriate nitrogen-containing species in a domino reaction. mdpi.com

Base-mediated cyclizations offer an alternative and often complementary approach to benzofuran synthesis. These reactions typically proceed via the deprotonation of a key position, initiating an intramolecular nucleophilic substitution or addition.

A notable example is the synthesis of 3-aminobenzofuran derivatives from 2-hydroxybenzonitrile (B42573) precursors. nih.gov In a reaction relevant to the target compound, treatment of a 2-(cyanophenoxy) derivative with a strong base like potassium tert-butoxide (t-BuOK) in a solvent such as N,N-dimethylformamide (DMF) can induce cyclization to form the 3-aminobenzofuran ring system. nih.gov This methodology has been successfully applied to produce 4-(3-aminobenzofuran-2-yl) pyridine (B92270). nih.gov

Furthermore, a transition-metal-free, one-pot synthesis of fused benzofuranamines has been developed, which relies on a base-mediated pathway. researchgate.net This method involves the reaction of 2-fluorobenzonitriles with substituted alcohols in the presence of a base like cesium carbonate (Cs₂CO₃) at room temperature. researchgate.net This approach has been used to synthesize compounds such as 1-(3-Amino-6-bromobenzofuran-2-yl)ethan-1-one, a close analogue of the target molecule. researchgate.net The proposed mechanism involves a nucleophilic aromatic substitution followed by an intramolecular cyclization where a carbanion attacks the nitrile group. researchgate.net

Precursor Type Base Solvent Product Type Yield (%) Reference
2-Hydroxybenzonitrile derivativet-BuOKDMF3-Aminobenzofuran derivative73 nih.gov
2-FluorobenzonitrileCs₂CO₃DMSO3-Aminobenzofuran derivative76 researchgate.net
2-ynylphenolsCs₂CO₃Acetonitrile2-Substituted benzofuranGood to Excellent researchgate.net

Table 1: Examples of Base-Mediated Benzofuran Synthesis

Transition-Metal-Catalyzed Annulation Reactions

In recent decades, transition-metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, including benzofurans. Palladium and copper catalysts are particularly prominent in this area, enabling a wide range of cross-coupling and cyclization reactions.

Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds. A variety of palladium-catalyzed methods have been developed for benzofuran synthesis. One-pot syntheses utilizing palladium-catalyzed enolate arylation of ketones with o-bromophenols, followed by acid-catalyzed cyclization, have proven effective for creating differentially substituted benzofurans. researchgate.net

A highly modular route to C3-substituted benzofuran-2-carboxamides involves an 8-aminoquinoline-directed C-H arylation using a palladium catalyst. mdpi.comnih.gov This is followed by a transamidation to install the carboxamide group. mdpi.comnih.gov The C-H arylation typically proceeds via a Pd(II)/Pd(IV) catalytic cycle. mdpi.com

The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl halide, is another palladium-catalyzed method that can be adapted for benzofuran synthesis. The coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization, yields the benzofuran ring. researchgate.net

Catalyst System Precursors Reaction Type Key Features Reference
Pd(OAc)₂ / Ligando-Bromophenol, KetoneEnolate Arylation/CyclizationOne-pot synthesis, broad substrate scope. researchgate.net
Pd(OAc)₂ / 8-Aminoquinoline (B160924)Benzofuran-2-carboxylic acid, Aryl iodideC-H Arylation/TransamidationModular, C3-functionalization. mdpi.comnih.gov
PdCl₂(PPh₃)₂ / CuIo-Iodophenol, Terminal alkyneSonogashira Coupling/CyclizationForms 2-substituted benzofurans. researchgate.net

Table 2: Overview of Palladium-Catalyzed Benzofuran Syntheses

Copper catalysts offer a cost-effective and efficient alternative to palladium for many organic transformations. Copper-catalyzed methods for benzofuran synthesis often involve Ullmann-type couplings and oxidative cyclizations.

A chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids has been described, which could be a potential route to precursors for the target molecule. This method utilizes a Cu/Cu₂O catalyst system.

Furthermore, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a direct, one-pot procedure for the regioselective synthesis of polysubstituted benzofurans. This transformation involves a sequential nucleophilic addition of the phenol (B47542) to the alkyne followed by oxidative cyclization. Another copper-mediated oxidative annulation of phenols and unactivated internal alkynes has also been reported.

The synthesis of 2-phenylbenzofurans can be achieved through the reaction of 2′-bromodeoxybenzoins with copper powder in refluxing dimethylacetamide. While this specific example leads to a 2-phenyl derivative, the underlying principle of copper-mediated cyclization of a brominated precursor is relevant.

Catalyst System Precursors Reaction Type Key Features Reference
Cu/Cu₂O2-Bromobenzoic acid, AmineAminationRegioselective, tolerates free carboxylic acid.
Copper catalystPhenol, AlkyneOxidative CyclizationOne-pot, uses molecular oxygen as oxidant.
Copper powder2′-BromodeoxybenzoinIntramolecular CyclizationSynthesis of 2-phenylbenzofurans.

Table 3: Examples of Copper-Catalyzed Benzofuran Synthesis

Transition-Metal-Free Synthetic Approaches (e.g., Smiles Rearrangement)

While transition-metal-catalyzed reactions are prevalent in heterocyclic synthesis, metal-free approaches offer advantages in terms of cost, toxicity, and ease of purification. A notable example is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution.

The Truce-Smiles rearrangement, a variant of the Smiles rearrangement, can be initiated under photoredox catalysis using visible light, allowing for the conversion of sulfonamides or sulfonates into arylated products under mild conditions. youtube.com This has been demonstrated to be effective for migrating various aryl and heteroaryl systems. youtube.com The mechanism often involves the formation of a spirocyclic Meisenheimer complex, which then collapses to the rearranged product. youtube.com Another approach involves a base-promoted intramolecular nucleophilic aromatic substitution of N-[(2-nitrophenyl)sulfonyl]benzamides, which yields nitriles through a desulfonylative-Smiles rearrangement without the need for transition metals or toxic cyanide reagents. organic-chemistry.org This method has shown broad substrate scope and functional group tolerance. organic-chemistry.org

Visible light-mediated radical Smiles rearrangements have also been developed, addressing challenges in synthesizing complex molecules. nih.gov For instance, this method has been successfully applied to introduce a difluoroethanol motif into various aryl and heteroaryl systems. nih.gov

Introduction and Modification of Functional Groups

The functionalization of the benzofuran core is crucial for tuning its biological activity. Specific methods have been developed for introducing key functional groups at the C2, C3, and C6 positions.

Introducing an amino group at the C3 position of the benzofuran ring is a key step in the synthesis of the target compound and its analogues. While direct C3 functionalization can be challenging compared to the more reactive C2 position, several strategies have been developed. mdpi.comchemrxiv.org

One approach involves the use of directing groups to guide functionalization to the C3 position. For instance, an 8-aminoquinoline (8-AQ) directing group can be installed on a benzofuran-2-carboxylic acid precursor. mdpi.comchemrxiv.org This allows for subsequent palladium-catalyzed C-H arylation at the C3 position. mdpi.comchemrxiv.org The directing group can then be removed to reveal the C3-functionalized benzofuran. mdpi.comchemrxiv.org

Microwave-assisted synthesis provides another route to 3-amino-2,3-dihydrobenzofurans from chalcone (B49325) precursors through a sequence of acid-catalyzed aldol (B89426) condensation, reduction, and epoxidation. mdpi.com This method allows for modifications at the C2 and C3 positions, as well as on the A-ring. mdpi.com

The formation of a carboxamide group at the C2 position is another critical transformation. A common starting material for this is benzofuran-2-carboxylic acid. mdpi.comchemrxiv.org Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA), can be used to couple the carboxylic acid with an amine to form the desired carboxamide. mdpi.comchemrxiv.org

Alternatively, a two-step transamidation procedure can be employed. mdpi.comchemrxiv.orgchemrxiv.org This method involves the C-H arylation of an N-(quinolin-8-yl)benzofuran-2-carboxamide, followed by a one-pot, two-step transamidation. diva-portal.org This process proceeds through an N-acyl-Boc-carbamate intermediate and allows for the introduction of various amine nucleophiles. chemrxiv.orgdiva-portal.org

Regioselective bromination of the benzene ring of the benzofuran scaffold is essential for synthesizing the 6-bromo derivative. Direct bromination of an unsubstituted benzofuran can lead to a mixture of products. To achieve regioselectivity at the C6 position, a strategy involving the introduction of blocking or directing groups can be employed.

For example, in the analogous indole (B1671886) system, regioselective bromination at the C6 position of methyl indolyl-3-acetate was achieved by first introducing electron-withdrawing substituents at the N1 and C8 positions. nih.gov This deactivates other positions on the benzene ring, directing bromination to the C6 position. nih.gov Subsequent removal of the protecting groups affords the desired 6-bromoindole (B116670) derivative. nih.gov A similar strategy could potentially be applied to the benzofuran system.

Derivatization and Scaffold Diversification

The functional groups on the this compound scaffold provide handles for further chemical modifications, leading to a diverse library of compounds for biological screening.

The primary amino group at the C3 position is a versatile functional group that can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). researchgate.net This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with catalytic acid. mdpi.com

The synthesis of Schiff bases from a variety of primary amines and aldehydes is a well-established transformation. researchgate.netmdpi.comnih.govnih.govresearchgate.net For example, 3-aminobenzanthrone (B1253024) has been condensed with various heterocyclic aldehydes in boiling toluene (B28343) to yield the corresponding imines. mdpi.com Similarly, 3-aminophenol (B1664112) has been reacted with substituted benzaldehydes under reflux conditions to produce a series of Schiff bases. researchgate.net These methods can be adapted for the synthesis of Schiff bases from 3-aminobenzofuran derivatives. The resulting imine or azomethine group (-CH=N-) introduces a new point of structural diversity and can be further reduced to a secondary amine if desired. mdpi.com

Formation of Acylhydrazones and Other Condensation Products

The functional groups of 3-aminobenzofuran-2-carboxamide (B1330751) derivatives serve as pivotal points for elaboration, particularly through condensation reactions. The transformation of the 2-carboxamide (B11827560) group into a 2-carbohydrazide is a key step that opens pathways to a variety of condensation products, most notably acylhydrazones.

This conversion is typically achieved by treating the corresponding benzofuran-2-carboxylate ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like methanol. asianpubs.org The resulting carbohydrazide (B1668358) is a stable intermediate that possesses a reactive primary amine group (from the hydrazide moiety). This group readily undergoes condensation with various aromatic or aliphatic aldehydes. asianpubs.org

The general reaction involves refluxing the carbohydrazide with an aldehyde, often in an alcohol solvent and sometimes with a catalytic amount of a weak acid like glacial acetic acid, to yield the corresponding N'-[(E)-arylmethylidene]benzofuran-2-carbohydrazide, also known as an acylhydrazone or a Schiff base. asianpubs.org These reactions are generally high-yielding, often in the range of 90-95%. asianpubs.org

This methodology allows for the introduction of a wide array of substituents onto the benzofuran core via the aldehyde component, providing a straightforward route to diverse chemical libraries. The resulting acylhydrazones are not only important final products but also serve as crucial intermediates for the synthesis of other heterocyclic systems.

Integration with Other Heterocyclic Systems (e.g., Pyridines, Pyrimidines, Oxadiazoles, Imidazoles, Thiazolidinones)

The 3-amino and 2-carboxamide functionalities on the benzofuran ring are strategically positioned to act as synthons for the construction of fused or appended heterocyclic systems. This versatility has been exploited to create a range of complex molecules with potential biological activities.

Pyridines: The 3-amino group can be utilized to construct pyridine rings. For instance, a Knoevenagel condensation of a 3-aminobenzofuran derivative with malononitrile (B47326) under microwave irradiation can lead to the formation of benzofuran-fused aminopyridines. vulcanchem.com This reaction provides a rapid and efficient method for creating polycyclic heteroaromatic compounds. General strategies for pyridine synthesis often involve the condensation of dicarbonyl compounds with an ammonia (B1221849) source, a role the 3-amino group can fulfill. baranlab.org

Pyrimidines: The synthesis of pyrimidines typically involves the condensation of a three-carbon dielectrophile with a dinucleophile containing an N-C-N moiety, such as guanidine (B92328) or thiourea (B124793). nih.gov Starting from a benzofuran precursor, one could envision a strategy where the core structure is first modified to a β-dicarbonyl derivative, which can then be cyclized. For example, chalcones derived from 2-acetylnaphthofurans react with thiourea to form thiopyrimidine derivatives. researchgate.net This principle can be applied to this compound derivatives after appropriate functional group manipulation.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common target accessible from the benzofuran scaffold. The standard route proceeds via the benzofuran-2-carbohydrazide intermediate. nih.gov This hydrazide can undergo cyclodehydration with a carboxylic acid using a dehydrating agent like phosphorus oxychloride to form a 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Alternatively, oxidative cyclization of acylhydrazones, formed from the reaction of the carbohydrazide with an aldehyde, can be mediated by reagents like molecular iodine to yield the oxadiazole ring. jchemrev.comorganic-chemistry.org

Imidazoles: The synthesis of imidazole (B134444) rings can be achieved using the 3-amino group as a key nitrogen component. In the Van Leusen imidazole synthesis, an aldimine (formed by the condensation of the 3-amino group with an aldehyde) reacts with tosylmethyl isocyanide (TosMIC) in a cycloaddition reaction to form the imidazole ring. organic-chemistry.org This provides a versatile method for creating 1,5-disubstituted imidazoles appended to the benzofuran core.

Thiazolidinones: Thiazolidinone rings are readily synthesized from the 3-aminobenzofuran scaffold. The most common method involves a two-step sequence. First, the 3-amino group is condensed with an aromatic aldehyde to form a Schiff base (imine). researchgate.net In the second step, this imine undergoes cyclocondensation with a mercaptoalkanoic acid, typically thioglycolic acid, to furnish the 4-thiazolidinone (B1220212) ring. mdpi.com This reaction creates a thiazolidinone heterocycle directly attached to the nitrogen at the 3-position of the benzofuran ring.

The table below summarizes the key starting materials and general conditions for integrating these heterocyclic systems with the benzofuran core.

HeterocycleKey Benzofuran IntermediateKey ReagentsGeneral Method
Pyridine 3-AminobenzofuranMalononitrileKnoevenagel Condensation
Pyrimidine Benzofuran-β-dicarbonylGuanidine, ThioureaCondensation/Cyclization
Oxadiazole Benzofuran-2-carbohydrazideCarboxylic acids, POCl₃Cyclodehydration
Imidazole 3-Aminobenzofuran (as imine)Tosylmethyl isocyanide (TosMIC)Van Leusen Reaction
Thiazolidinone 3-Aminobenzofuran (as imine)Thioglycolic acidCyclocondensation

Emerging and Green Synthetic Protocols

In recent years, there has been a significant shift towards the adoption of green and sustainable chemistry principles in organic synthesis. For the synthesis of this compound and its derivatives, microwave and ultrasonic irradiation have emerged as powerful tools to enhance reaction efficiency, reduce reaction times, and minimize environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed to accelerate the synthesis of benzofuran derivatives and related heterocyclic systems. This technique offers several advantages over conventional heating, including rapid heating, increased reaction rates, and often higher product yields.

For example, the synthesis of 3-amino-2,3-dihydrobenzofurans has been developed using a microwave-assisted, acid-catalyzed aldol condensation to generate chalcone intermediates. nih.gov Furthermore, the final cyclization step to form the dihydrobenzofuran ring can also be efficiently promoted by microwave heating. nih.gov In the synthesis of related heterocyclic systems, microwave irradiation dramatically shortens reaction times for the formation of thiazolidinones from Schiff bases and mercaptoacetic acid, reducing reaction times from hours to minutes and providing excellent yields (64-82%). Similarly, the Knoevenagel condensation of 3-aminobenzofurans with malononitrile to produce fused pyridine systems is effectively carried out under microwave irradiation. vulcanchem.com

The table below highlights comparative data for microwave-assisted versus conventional synthesis for relevant reactions.

Reaction TypeConventional ConditionsMicrowave ConditionsYield ImprovementRef
Thiazolidinone SynthesisToluene, 48 hours6-8 minutes30-70% -> 64-82%
Formamidine SynthesisMethanol, 12hToluene, 15 min25% -> 92% nih.gov
Dihydrobenzofuran SynthesisN/AOne-pot, rapidEnables efficient analogue generation nih.gov

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation provides an alternative green chemistry approach that utilizes the energy of sound waves to induce cavitation, leading to enhanced mass transfer and reaction rates. This method is known for its operational simplicity, mild reaction conditions, and ability to shorten reaction times.

The application of ultrasound has been documented in the synthesis of various heterocyclic systems attached to a benzofuran core. A novel series of benzofuran-oxadiazole molecules was synthesized using ultrasonic irradiation, highlighting its utility in constructing these hybrid structures. nih.gov In the synthesis of 2-aminopyrimidines, a reaction analogous to what could be performed with benzofuran derivatives, ultrasound-assisted cyclization reactions were completed in under an hour, a significant improvement over the long reaction times required by conventional methods. nih.gov These examples demonstrate the potential of sonochemistry as a valuable tool for the efficient and environmentally benign synthesis of complex molecules derived from this compound.

Structure Activity Relationship Sar Studies of 3 Amino 6 Bromobenzofuran 2 Carboxamide and Its Derivatives

Correlations between Structural Modifications and Biological Activity Profiles

The biological activity of the 3-Amino-6-bromobenzofuran-2-carboxamide scaffold is highly sensitive to structural modifications. The interplay between the electronic properties of substituents on the benzene (B151609) ring, the specific location of the bromine atom, and the functional roles of the amino and carboxamide groups dictates the molecule's interaction with biological targets.

Influence of Substituent Position and Electronic Properties on the Benzene Ring

The nature and position of substituents on the benzene portion of the benzofuran (B130515) ring significantly modulate the molecule's biological potency. Research indicates that both electron-donating and electron-withdrawing groups can have a profound effect on activity, and their position is a key determinant. nih.govnih.gov

For instance, in the context of anticancer activity, the presence of substituents at the C6-position of the benzofuran ring has been shown to be particularly effective. Electron-donating groups such as methoxy (B1213986) (-OCH₃), ethoxy (-OCH₂CH₃), and methyl (-CH₃), as well as the electron-withdrawing bromo (-Br) group at this position, have been associated with maximum inhibitory activity against cancer cell lines. nih.gov In contrast, a methoxy group at the C4-position resulted in the least inhibitory activity, highlighting the importance of substituent placement. nih.gov

In other biological assays, such as cholinesterase inhibition, derivatives with electron-withdrawing groups like fluoro, chloro, and bromo on an N-benzyl moiety displayed greater inhibitory potency than those with electron-donating groups like methyl and methoxy. nih.gov This suggests that the electronic properties of substituents can be tailored to optimize activity for different biological targets.

Table 1: Effect of Benzene Ring Substituents on Biological Activity

Substituent Group Position Electronic Property Observed Effect on Activity Reference
Methoxy C6 Electron-donating Maximum inhibitory activity (anticancer) nih.gov
Ethoxy C6 Electron-donating Most potent of the series (anticancer) nih.gov
Methyl C6 Electron-donating High inhibitory activity (anticancer) nih.gov
Bromo C6 Electron-withdrawing High inhibitory activity (anticancer) nih.gov
Methoxy C4 Electron-donating Least inhibitory activity (anticancer) nih.gov
Fluoro, Chloro, Bromo N-benzyl Electron-withdrawing Better inhibitory potency (cholinesterase) nih.gov

Effect of the Bromine Atom's Position (e.g., C6 vs. C5) on Pharmacological Efficacy

The position of the halogen atom on the benzofuran ring is a critical factor influencing pharmacological efficacy. nih.gov The addition of halogens such as bromine, chlorine, or fluorine has been shown to significantly enhance anticancer activities, likely due to their ability to form halogen bonds which improve binding affinity to target molecules. nih.gov

Specifically, a bromine atom at the C6-position of the benzofuran ring has been linked to high anticancer potency. nih.gov Conversely, studies on antimicrobial agents have highlighted the efficacy of derivatives with a bromine atom at the C5-position. Compounds featuring two bromo substituents, one at C5 of the benzofuran and another on an attached phenyl ring, demonstrated excellent antibacterial activity against a range of tested strains. nih.gov This indicates that the optimal position for the bromine atom can vary depending on the desired biological outcome. While some studies have noted that direct substitution of a halogen on the benzene ring did not increase cytotoxicity for certain tested compounds mdpi.com, the broader consensus points to the position of the halogen as a critical determinant of biological activity. nih.gov

Impact of the 3-Amino and 2-Carboxamide (B11827560) Moieties on Target Interactions

The 3-amino group is considered critical for various biological functions. In antimicrobial applications, this group is vital for disrupting microbial membranes. vulcanchem.com Furthermore, it enhances target binding by participating in hydrogen bonding interactions, which can significantly increase the affinity of the molecule for its biological target. vulcanchem.com

The 2-carboxamide moiety is also a key functional group. The ester or carboxamide at the C2-position is considered a crucial site for the cytotoxic activity of benzofuran derivatives. nih.govrsc.org In the context of antimicrobial activity, the N-phenylcarboxamide group has been shown to enhance selectivity for Gram-positive bacteria. vulcanchem.com The ability to modify this carboxamide group, for example through transamidation chemistry, allows for the creation of diverse derivatives with potentially improved properties, such as enhanced water solubility or bioavailability. vulcanchem.comresearchgate.net

SAR in Specific Biological Contexts

The structural rules governing the activity of this compound derivatives become more defined when examined within specific therapeutic areas.

Anticancer SAR: Exploring Substituent Effects on Antiproliferative Activity

In the search for novel anticancer agents, SAR studies of benzofuran derivatives have yielded valuable information. The antiproliferative activity of these compounds is highly dependent on the nature and position of various substituents.

Halogenation of the benzofuran ring is a frequently employed strategy to boost anticancer effects. nih.gov The addition of bromine, in particular, has been shown to increase cytotoxic activity. nih.govmdpi.com For example, a derivative with a bromine atom attached to a methyl group at the C3-position of the benzofuran ring displayed remarkable cytotoxic activity against leukemia cells. nih.gov Similarly, a 6-bromo substituent on the benzofuran ring contributed to high inhibitory potency. nih.gov

The electronic nature of substituents on associated phenyl rings also plays a significant role. Substitution on an N-phenyl ring with hydrophobic and electron-donating halogens is considered beneficial for enhancing cytotoxic properties. nih.gov The para position on such a ring is often associated with maximum activity. nih.gov

Table 2: Anticancer Activity of Selected Benzofuran Derivatives

Compound Description Cell Line(s) Activity/IC₅₀ Reference
6-Ethoxybenzofuran derivative Multiple Most potent of the series nih.gov
3-Methylbenzofuran with p-methoxy group A549 IC₅₀ = 1.48 µM nih.gov
Derivative with bromoacetyl substituent Cancer cell lines Active mdpi.com
Derivative with bromine on C3-methyl group K562, HL60 IC₅₀ = 5 µM, 0.1 µM nih.gov

Antimicrobial SAR: Elucidating Structural Requirements for Antibacterial and Antifungal Efficacy

The benzofuran scaffold is a promising framework for the development of new antimicrobial agents. nih.govrsc.org SAR studies have revealed that specific structural features are essential for antibacterial and antifungal efficacy.

The presence of the 3-amino group and the 2-carboxamide moiety are crucial. The 3-amino group is key for disrupting microbial membranes, while the N-phenylcarboxamide at the C2-position can enhance selectivity, particularly against Gram-positive bacteria like MRSA. vulcanchem.com

Halogenation also plays an important role in antimicrobial activity. Derivatives with a bromo substituent at the C5-position of the benzofuran ring have shown excellent antibacterial properties. nih.gov Chlorination of the benzofuran ring has also been found to enhance both antibacterial and antifungal potencies. rsc.org

Furthermore, the combination of the benzofuran core with other heterocyclic moieties, such as pyrazole (B372694) or thiazole, is a successful strategy for creating potent antimicrobial agents. nih.govrsc.org For example, the presence of a pyrazole moiety alongside the benzofuran ring has been shown to impart high antifungal and antibacterial activities. rsc.org

Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound Description Target Organism(s) Activity/MIC Reference
3-Amino-N-phenylbenzofuran-2-carboxamide MRSA MIC = 16 µg/mL vulcanchem.com
3-Amino-N-phenylbenzofuran-2-carboxamide C. albicans MIC = 32 µg/mL vulcanchem.com
Derivative with C5-bromo on benzofuran and C4-bromo on phenyl ring Various bacteria MIC = 29.76-31.96 mmol/L nih.gov
Benzofuran-5-ol derivatives Fungal species MIC = 1.6-12.5 µg/mL nih.gov

Neuroprotective SAR: Identifying Key Structural Elements for Central Nervous System Modulation

The neuroprotective activity of benzofuran derivatives is intricately linked to the nature and position of substituents on the benzofuran core and its associated amide functionality. While direct studies on this compound are limited in publicly available literature, SAR studies on analogous compounds provide significant insights into the structural features that govern their ability to modulate the central nervous system.

Research into a series of 3-aminobenzofuran derivatives has revealed that the nature of the substituent on the amino group and the benzofuran ring significantly influences their biological activity, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, which are key targets in Alzheimer's disease therapy. nih.govnih.govnih.gov For instance, the introduction of electron-withdrawing groups, such as halogens (fluoro, chloro, and bromo), on the benzyl (B1604629) substituent attached to the 3-amino group generally leads to enhanced inhibitory potency against these cholinesterases. nih.gov This suggests that the bromine atom at the 6-position of the benzofuran ring in this compound could contribute favorably to its neuroprotective profile. The hydrophobic and electronic properties of the halogen are considered beneficial for cytotoxic properties in some benzofuran derivatives, with the position of the halogen being a critical determinant of activity. researchgate.net

Furthermore, studies on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have highlighted the importance of substitutions on the N-phenyl ring for neuroprotective action against excitotoxicity, a major contributor to neuronal damage in neurodegenerative disorders. frontiersin.org These studies demonstrated that certain substitutions on the phenyl ring of the carboxamide side chain could significantly enhance neuroprotection. frontiersin.org

The table below summarizes the impact of various substitutions on the neuroprotective activity of benzofuran-2-carboxamide (B1298429) derivatives based on published research.

Compound Series Substitution Position Substituent Type Observed Effect on Neuroprotective Activity Reference
3-Aminobenzofuran DerivativesBenzyl group on 3-aminoElectron-withdrawing (e.g., halogens)Increased cholinesterase inhibition nih.gov
3-Aminobenzofuran DerivativesBenzyl group on 3-aminoElectron-donating (e.g., methyl, methoxy)Reduced cholinesterase inhibition nih.gov
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamidesN-phenyl ringVarious substitutionsModulation of anti-excitotoxic effects frontiersin.org
Halogenated BenzofuransN-phenyl ring (para-position)HalogenEnhanced cytotoxic properties researchgate.net

Ligand-Based and Structure-Based Design Principles

The development of potent and selective neuroprotective agents based on the this compound scaffold relies on the application of rational drug design principles, including pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies.

Pharmacophore Model Development for Benzofuran-2-carboxamide Derivatives

A pharmacophore model represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. For neuroprotective benzofuran-2-carboxamide derivatives, a ligand-based pharmacophore model can be developed by aligning a set of active compounds and identifying common features responsible for their activity.

The development of such a model for this class of compounds would typically involve the following key features:

Aromatic Rings: The benzofuran core itself provides a crucial aromatic feature. Additionally, any phenyl groups attached to the amide or amino functionalities would also be represented as aromatic rings in the pharmacophore model. These rings can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptors: The oxygen atom of the furan (B31954) ring and the carbonyl oxygen of the carboxamide group are potential hydrogen bond acceptors.

Hydrogen Bond Donors: The amino group at the 3-position and the N-H of the carboxamide are key hydrogen bond donors.

Hydrophobic Features: The bromine atom at the 6-position introduces a significant hydrophobic feature, which can contribute to binding affinity. Other alkyl or aryl substituents would also be mapped as hydrophobic regions.

By generating multiple conformations for each active molecule and identifying the spatial arrangement of these features that is common to the most potent compounds, a predictive pharmacophore model can be constructed.

Identification of Key Pharmacophoric Features for Enhanced Potency and Selectivity

Once a pharmacophore model is established, it can be used to identify the key structural features that are critical for enhancing the potency and selectivity of neuroprotective benzofuran-2-carboxamide derivatives.

Analysis of the structure-activity relationship data in conjunction with the pharmacophore model can reveal the following:

The Importance of Halogenation: The presence of a halogen, such as the bromine atom in this compound, at specific positions on the benzofuran ring can significantly enhance activity. The model would help to define the optimal position and nature of the halogen for improved hydrophobic and electronic interactions.

Role of the 3-Amino Group: The model would confirm the necessity of the 3-amino group as a hydrogen bond donor and its optimal spatial orientation relative to other features. Modifications to this group could be explored to fine-tune its basicity and interaction profile.

Significance of the Carboxamide Linker: The carboxamide moiety not only provides hydrogen bonding capabilities but also dictates the orientation of the substituent on the nitrogen atom. The pharmacophore model would define the ideal vector and distance for this substituent to interact with a specific region of the target protein, thereby influencing potency and selectivity.

Contribution of Substituents on the N-Phenyl Ring: For derivatives containing an N-phenyl-carboxamide, the model would highlight which positions on the phenyl ring are amenable to substitution and what types of substituents (e.g., electron-donating or electron-withdrawing) are preferred for optimal activity.

The table below outlines the key pharmacophoric features and their potential role in the neuroprotective activity of benzofuran-2-carboxamide derivatives.

Pharmacophoric Feature Potential Role in Neuroprotection Corresponding Structural Element
Aromatic Ringπ-π stacking, hydrophobic interactions with targetBenzofuran core, N-phenyl ring
Hydrogen Bond DonorFormation of hydrogen bonds with target3-Amino group, N-H of carboxamide
Hydrogen Bond AcceptorFormation of hydrogen bonds with targetFuran oxygen, Carbonyl oxygen of carboxamide
Hydrophobic CenterHydrophobic interactions, increased membrane permeabilityBromo-substituent, other alkyl/aryl groups

By systematically modifying the structure of this compound based on these pharmacophoric insights, medicinal chemists can design new derivatives with improved neuroprotective profiles, paving the way for the development of novel therapeutics for a range of neurological disorders.

Biological Activities and Preclinical Investigations of 3 Amino 6 Bromobenzofuran 2 Carboxamide and Its Analogues

Anticancer Potential

The benzofuran (B130515) scaffold, particularly in the form of benzofuran-2-carboxamides, has been identified as a promising framework in the development of novel anticancer therapeutics. nih.gov Derivatives of this structural class have demonstrated notable biological activity, including the ability to impede the growth of cancer cells and trigger cell death pathways. nih.govnih.gov

In vitro Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

A range of 3-aminobenzofuran-2-carboxamide (B1330751) analogues have been synthesized and evaluated for their ability to inhibit the proliferation of various human cancer cell lines. These in vitro studies are crucial for identifying lead compounds with potent and selective anticancer activity.

Several novel heterocyclic derivatives of benzofuran-2-carboxamides have been shown to exert concentration-dependent antiproliferative effects. nih.gov For instance, a 2-imidazolynyl substituted amide (compound 3i) and a 2-N-acetamidopyridyl substituted analogue (compound 3h) displayed selective activity against the SW620 colon cancer cell line. nih.gov Further studies on carbohydrazide-linked benzofuran-isatin conjugates identified compounds with excellent inhibitory effects against colorectal cancer cell lines SW-620 and HT-29. nih.gov Specifically, compounds 5a and 5d from this series showed significant antiproliferative activity, with IC₅₀ values in the low micromolar range, and were found to induce apoptosis in SW-620 cells. nih.gov

Another analogue, a benzofuran-2-carboxamide (B1298429) derivative known as 50g, which features a 6-methoxy group, demonstrated high antiproliferation potency against a panel of four cancer cell lines: HCT-116 (colon), HeLa (cervical), HepG2 (liver), and A549 (lung). nih.gov The activity of this compound was significantly higher than its unsubstituted counterparts, highlighting the importance of substitution on the benzofuran ring. nih.gov The mechanism for this compound was linked to the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov

Table 1: In vitro Antiproliferative Activity of Benzofuran-2-carboxamide Analogues

Compound Analogue Cancer Cell Line IC₅₀ (µM) Reference
5a (Benzofuran-isatin conjugate) SW-620 (Colorectal) 8.7 nih.gov
HT-29 (Colorectal) 9.4 nih.gov
5d (Benzofuran-isatin conjugate) SW-620 (Colorectal) 6.5 nih.gov
HT-29 (Colorectal) 9.8 nih.gov
50g (Benzofuran-2-carboxamide) HCT-116 (Colon) 0.87 nih.gov
HeLa (Cervical) 0.73 nih.gov
HepG2 (Liver) 5.74 nih.gov
A549 (Lung) 0.57 nih.gov

Enzyme Inhibition as a Mechanism of Action

The anticancer effects of 3-amino-6-bromobenzofuran-2-carboxamide and its analogues are often attributed to their ability to inhibit specific enzymes that are critical for the growth and survival of cancer cells. These enzymes include various kinases, topoisomerases, histone deacetylases, and carbonic anhydrases.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. nih.gov Consequently, CDK inhibitors are considered promising anticancer agents. nih.gov Hybrid molecules incorporating a benzofuran moiety have been investigated as kinase inhibitors. A series of oxindole-benzofuran hybrids were designed as potential dual inhibitors of CDK2 and Glycogen Synthase Kinase-3β (GSK-3β), two kinases implicated in breast cancer. nih.gov

Within this series, a bromo isatin (B1672199) derivative (compound 5d) linked to a benzofuran nucleus demonstrated the most potent inhibitory activity against CDK2, with an IC₅₀ value of 37.80 nM, which is comparable to the reference inhibitor, staurosporine. nih.gov This highlights the potential of bromo-substituted benzofuran-containing scaffolds in designing potent kinase inhibitors. nih.gov

Table 2: CDK2 Inhibitory Activity of Oxindole-Benzofuran Hybrid Analogues

Compound Analogue Target Kinase IC₅₀ (nM) Reference
5b CDK2 52.50 nih.gov
5c CDK2 85.40 nih.gov
5d (Bromo isatin derivative) CDK2 37.80 nih.gov
5f CDK2 52.80 nih.gov
Staurosporine (Reference) CDK2 38.50 nih.gov

Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription, making it a well-established target for cancer chemotherapy. nih.gov Inhibitors of this enzyme can be classified as poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors. nih.gov

While direct studies on this compound are limited in the available literature, research on structurally related heterocyclic systems provides some insight. For example, a study on benzoxazole (B165842) derivatives, which share a bicyclic core with benzofurans, identified compounds with Topoisomerase II inhibitory activity. researchgate.net Notably, 2-(4'-bromophenyl)-6-nitrobenzoxazole (compound 1f) was the most effective Topo II inhibitor in its series, with an IC₅₀ value of 71 µM. researchgate.net This suggests that the presence of a bromo-phenyl substituent may be a favorable feature for this type of activity, although the difference in the heterocyclic core (benzoxazole vs. benzofuran) is significant. researchgate.net

Research into a series of 2-substituted benzamides identified a 2-amino-6-fluorobenzamide (B53790) derivative (compound 14) as a potent inhibitor of Class I HDACs (HDAC1, 2, and 3). nih.gov Although this compound is a benzamide (B126) and not a benzofuran, the presence of a 2-amino group and a halogen at the 6-position presents a structural parallel. This finding suggests that this substitution pattern on an aromatic ring system could be a viable strategy for developing HDAC inhibitors. nih.gov

Table 3: HDAC Inhibitory Activity of a 2-Amino-6-fluorobenzamide Analogue

Compound Analogue Target IC₅₀ (nM) Reference
14 (2-amino-6-fluorobenzamide) HDAC1 240 nih.gov
HDAC2 270 nih.gov
HDAC3 60 nih.gov

Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Certain isoforms, such as CA IX and XII, are overexpressed in various tumors and are linked to cancer progression and metastasis, making them attractive therapeutic targets. nih.gov The primary class of CA inhibitors is the sulfonamides. nih.gov Based on the currently available scientific literature, there is no reported data concerning the inhibitory activity of this compound or its direct analogues against any carbonic anhydrase isoforms.

Lysine Specific Demethylase 1 (LSD1) Inhibition

Lysine Specific Demethylase 1 (LSD1) is recognized as a significant target in cancer therapy due to its overexpression in various cancers. While direct studies on this compound are not prevalent in the available literature, research into structurally related scaffolds provides insight into potential activity. A study focused on the computational design of novel LSD1 inhibitors identified an amino-carboxamide benzothiazole (B30560) scaffold as a promising candidate. nih.gov Through fragment-based drug design, a compound from this series demonstrated inhibitory activity against the LSD1 enzyme with an IC50 value of 18.4 μM, establishing it as a hit inhibitor worthy of further optimization. nih.gov This finding suggests that the amino-carboxamide fragment could be a key pharmacophore for LSD1 inhibition.

Antimicrobial Efficacy

The antimicrobial potential of benzofuran derivatives and related structures has been investigated against a range of bacterial and fungal pathogens.

Analogues of the target compound, specifically derivatives of 2-aminobenzamide (B116534) and 3-aminopyrazine-2-carboxamide (B1665363), have been evaluated for their antibacterial properties. A series of novel 2-aminobenzamide derivatives were synthesized and tested against several bacterial strains. mdpi.com Similarly, a study on 3-aminopyrazine-2-carboxamides reported antibacterial activity, which for alkyl derivatives, increased with the length of the carbon side chain. nih.gov Phenyl derivatives also showed activity, whereas benzyl (B1604629) derivatives did not. nih.gov

Compound ClassBacterial StrainActivity NotedReference
2-Aminobenzamide DerivativesBacillus subtilisModerate to Good mdpi.com
2-Aminobenzamide DerivativesStaphylococcus aureusModerate to Good mdpi.com
2-Aminobenzamide DerivativesPseudomonas aeruginosaModerate to Good mdpi.com
2-Aminobenzamide DerivativesEscherichia coliModerate to Good mdpi.com
3-Aminopyrazine-2-carboxamide (Alkyl derivatives)Various BacteriaActivity increased with side chain length nih.gov
3-Aminopyrazine-2-carboxamide (Phenyl derivatives)Various BacteriaActivity Observed nih.gov

The benzofuran scaffold is a core component of the synthetic drug amiodarone (B1667116), which exhibits potent antifungal activity. nih.gov This has prompted further investigation into benzofuran derivatives as potential antimycotics. A study on the synthesis of derivatives of 2- and 3-benzofurancarboxylic acids found that several compounds inhibited the growth of pathogenic fungi, including Cryptococcus neoformans and Aspergillus fumigatus. nih.gov Notably, the introduction of bromine into the structure appeared to be critical for potency; the antifungal activity of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate drastically increased when it was converted into its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate. nih.gov

Furthermore, related heterocyclic structures have demonstrated antifungal effects. Certain 2-aminobenzamide derivatives showed excellent activity against Aspergillus fumigatus, more potent than the standard drug Clotrimazole, and moderate to good activity against Candida albicans. mdpi.com Derivatives of 3-aminopyrazine-2-carboxamide also displayed activity against Candida albicans. nih.gov

Compound ClassFungal PathogenActivity NotedReference
Benzofuran DerivativesCryptococcus neoformansSignificant Inhibition nih.gov
Benzofuran DerivativesAspergillus fumigatusSignificant Inhibition nih.gov
Dibromo-benzofurancarboxylate DerivativeFungal PathogensDrastically Increased Activity nih.gov
2-Aminobenzamide DerivativesAspergillus fumigatusExcellent Activity mdpi.com
2-Aminobenzamide DerivativesCandida albicansModerate to Good Activity mdpi.com
3-Aminopyrazine-2-carboxamide DerivativesCandida albicansActivity Observed nih.gov

While the specific mechanism of antimicrobial action for this compound has not been fully elucidated in the reviewed literature, studies on other amino-containing antimicrobial agents may offer clues. For instance, the antitumor antibiotic elsamicin A is known to cause guanine-specific recognition and selective cleavage of DNA. nih.gov Research indicates that its aglycon portion intercalates into the DNA, while the amino sugar residue facilitates the binding of the drug into the minor groove of B-DNA. nih.gov The amino group itself is critical for this selective binding and subsequent DNA cleavage. nih.gov This suggests a potential mechanism for other amino-substituted heterocyclic compounds, where the amino group could play a pivotal role in targeting and damaging microbial DNA.

Neuropharmacological Properties

The benzofuran scaffold is a key feature in a variety of compounds investigated for neuroprotective properties. Several studies on analogues of this compound have demonstrated significant potential in models of neurodegenerative diseases.

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their ability to protect primary cultured rat cortical cells from NMDA-induced excitotoxicity. nih.gov One derivative, featuring a methyl substitution, showed the most potent neuroprotective action, comparable to the known NMDA antagonist memantine. nih.govresearchgate.net These compounds were also found to significantly reduce the generation of reactive oxygen species (ROS) induced by NMDA. nih.gov

In another study, novel 3-aminobenzofuran derivatives were designed as multifunctional agents for Alzheimer's disease, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The majority of the synthesized compounds exhibited potent inhibitory activity against these enzymes. nih.gov

Furthermore, the antioxidant capacity of 3,3-disubstituted-3H-benzofuran-2-one derivatives was investigated in a cellular model of neurodegeneration. These compounds demonstrated an ability to reduce intracellular ROS levels and protect differentiated SH-SY5Y cells from catechol-induced death, partly by modulating the expression of the antioxidant protein Heme oxygenase-1 (HO-1). mdpi.com

Compound Class / AnalogueNeuroprotective ActivityModel / AssayReference
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivativesProtection against excitotoxicity; potent and efficacious neuroprotective action.NMDA-induced excitotoxicity in primary rat cortical cells nih.govresearchgate.net
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivativesSignificant attenuation of ROS generation.NMDA-induced ROS generation nih.gov
3-Aminobenzofuran derivativesPotent inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).In-vitro cholinesterase inhibition (Ellman's method) nih.gov
3,3-disubstituted-3H-benzofuran-2-one derivativesReduced intracellular ROS; protection from catechol-induced cell death.Cellular model of neurodegeneration (differentiated SH-SY5Y cells) mdpi.com
3-substituted-benzofuran-2-carboxylic estersInhibition of ischemic cell death.Oxygen and glucose deprivation in H9c2 cells nih.gov

Modulation of Imidazoline (B1206853) I2 Receptors

Imidazoline I2 receptors are a class of non-adrenergic binding sites that have been implicated in a variety of physiological and pathological processes, including pain, neurodegeneration, and metabolic regulation. While direct studies on this compound are limited, research on structurally related benzofuran compounds highlights the potential of this chemical class to modulate I2 receptors.

A notable example is the investigation of benzofuranyl-2-imidazoles, which share the core benzofuran ring. One such compound, 2-(2-benzofuranyl)-2-imidazole, known as LSL60101, has been identified as a ligand for imidazoline I2 receptors. nih.gov Preclinical studies have shown that LSL60101 can induce hypothermia in mice and decrease the levels of the pro-apoptotic FADD protein in the hippocampus. nih.gov Furthermore, in a murine model of familial Alzheimer's disease, this compound was found to reduce the expression of antioxidant enzymes, suggesting a neuroprotective role mediated through the modulation of oxidative stress. nih.gov These findings suggest that the benzofuran moiety is a key pharmacophore for interaction with I2 receptors, paving the way for future studies to determine if this compound and its analogues exhibit similar activity.

Anti-inflammatory and Analgesic Activities

The search for novel anti-inflammatory and analgesic agents is a continuous effort in drug discovery. Benzofuran derivatives have emerged as a promising class of compounds in this area. While specific data on the anti-inflammatory and analgesic properties of this compound is not extensively documented in publicly available research, the broader class of benzofuran-2-carboxamides has shown potential.

Studies on related heterocyclic compounds containing a carboxamide functional group have demonstrated significant anti-inflammatory and analgesic effects. For instance, a series of benzothiazole derivatives bearing a carboxamide moiety were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. nih.gov Several of these compounds exhibited potent inhibition of carrageenan-induced rat paw edema and demonstrated significant analgesic effects, comparable to the standard drug celecoxib. nih.gov Given the structural similarities, it is plausible that benzofuran-2-carboxamides could exert similar biological effects, warranting further investigation into their anti-inflammatory and analgesic potential.

Antioxidant Activities and Radical Scavenging Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Consequently, compounds with antioxidant and radical scavenging properties are of significant therapeutic interest.

A study on a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives has provided evidence for the antioxidant potential of this class of compounds. The antioxidant activities were assessed by their ability to inhibit lipid peroxidation (LPO) in rat brain homogenates and to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov

One particular analogue, compound 1j , which features a hydroxyl group at the R3 position of the phenyl ring, demonstrated noteworthy activity. At a concentration of 100 μM, it achieved a 62% inhibition of LPO and a 23.5% inhibition of DPPH radical formation. nih.gov These findings highlight the importance of the substitution pattern on the N-phenyl ring for the antioxidant and radical scavenging activities of benzofuran-2-carboxamides.

Table 1: Antioxidant and Radical Scavenging Activity of a Benzofuran-2-carboxamide Analogue

CompoundConcentration (μM)LPO Inhibition (%)DPPH Radical Scavenging (%)
1j 1006223.5

Data sourced from a study on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives. nih.gov

Other Pharmacological Activities

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is therefore a valid strategy for the treatment of infections caused by these bacteria.

Research into the urease inhibitory potential of benzofuran derivatives has shown promising results. A series of benzofuran-based-thiazolidinone analogues were synthesized and evaluated for their ability to inhibit urease. nih.gov Several of these compounds displayed potent inhibitory activity, with IC50 values significantly lower than that of the standard inhibitor thiourea (B124793). For example, compounds 1 , 3 , 5 , and 8 from the study exhibited IC50 values of 1.2 ± 0.01, 2.20 ± 0.01, 1.40 ± 0.01, and 2.90 ± 0.01 µM, respectively, compared to thiourea's IC50 of 21.40 ± 0.21 µM. nih.gov While these compounds are not direct carboxamide analogues, the findings underscore the potential of the benzofuran scaffold in the design of novel urease inhibitors.

Table 2: Urease Inhibitory Activity of Benzofuran-based-thiazoldinone Analogues

CompoundIC50 (µM)
1 1.2 ± 0.01
3 2.20 ± 0.01
5 1.40 ± 0.01
8 2.90 ± 0.01
Thiourea (Standard) 21.40 ± 0.21

Data from a study on benzofuran-based-thiazoldinone analogues. nih.gov

Chorismate mutase is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but absent in mammals. This makes it an attractive target for the development of novel antimicrobial agents. The enzyme catalyzes the Claisen rearrangement of chorismate to prephenate. wikipedia.org

While direct inhibition of chorismate mutase by this compound has not been reported, related benzofuran structures have been investigated as inhibitors of this enzyme. For instance, a series of 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives were designed and evaluated for their inhibitory activity against Mycobacterium tuberculosis chorismate mutase. nih.gov Several of these compounds showed encouraging inhibition in the micromolar range. nih.gov This suggests that the benzofuran moiety can serve as a valuable scaffold for the design of chorismate mutase inhibitors.

Metabolic disorders such as type 2 diabetes and hyperlipidemia are major global health concerns. Research has shown that benzofuran derivatives possess potential in managing these conditions. Specifically, benzofuran-2-carboxamides have been investigated for their antihyperlipidemic properties.

A study focusing on a new series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides demonstrated their efficacy in a Triton-WR-1339-induced hyperlipidemic rat model. nih.gov At a dose of 15 mg/kg, certain analogues significantly reduced elevated plasma triglyceride (TG) levels. For instance, compound 3b led to a highly significant reduction in TG levels. nih.govresearchgate.net Furthermore, these compounds also favorably modulated cholesterol levels, with some analogues causing a remarkable increase in high-density lipoprotein-cholesterol (HDL-C) levels. nih.govresearchgate.net

Another study on benzofuran-based chromenochalcones also reported significant antihyperglycemic and antidyslipidemic activities, further supporting the role of the benzofuran scaffold in developing treatments for metabolic diseases. rsc.org

Table 3: In Vivo Antihyperlipidemic Activity of N-(Benzoylphenyl)-1-benzofuran-2-carboxamide Analogues

CompoundDose (mg/kg)Effect on Plasma Triglycerides (TG)Effect on HDL-Cholesterol
3b 15Significant reduction (p < 0.0001)Remarkable increase (p < 0.001)
4c' 15Significant reduction (p < 0.05)Remarkable increase (p < 0.05)

Data from a study on N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides in Triton-WR-1339-induced hyperlipidemic rats. nih.govresearchgate.net

Antiviral Activity

Recent research has highlighted the potential of benzofuran derivatives as a novel class of broad-spectrum antiviral agents. A notable mechanism of action for some of these compounds is the activation of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon response to combat viral infections.

A series of benzofuran derivatives have been systematically evaluated for their ability to function as STING agonists and inhibit viral replication. nih.gov In a gene reporter assay designed to measure the activation of the human IFN-β promoter, several benzofuran derivatives demonstrated the ability to induce IFN-β transcription in a STING-dependent manner. nih.gov This was confirmed by the absence of induction in cells with a mutated, inactive form of STING, indicating a specific interaction between the compounds and the STING protein. nih.gov

The most promising of these compounds were subsequently tested for their efficacy against human coronaviruses. Three derivatives, in particular, exhibited significant inhibitory activity against human coronavirus 229E (HCoV-229E) with 50% effective concentration (EC₅₀) values in the micromolar range in BEAS-2B and MRC-5 cell lines. nih.gov Further investigations revealed that these compounds could inhibit the replication of SARS-CoV-2 at even lower, nanomolar concentrations in BEAS-2B and Calu-3 cells. nih.gov

Compound/DerivativeVirusCell LineEC₅₀
Benzofuran Derivative 1HCoV-229EBEAS-2BµM range
Benzofuran Derivative 2HCoV-229EMRC-5µM range
Benzofuran Derivative 3SARS-CoV-2BEAS-2BnM range
Benzofuran Derivative 4SARS-CoV-2Calu-3nM range

Antiparasitic Activity

The benzofuran scaffold has also been investigated for its potential against various parasitic organisms. While specific studies on the antiparasitic activity of this compound are not extensively detailed in the reviewed literature, research on related benzofuran derivatives indicates that this class of compounds holds promise for the development of new antiparasitic drugs.

Investigations into derivatives of the benzofuran-containing antiarrhythmic drug amiodarone have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. These derivatives have been found to disrupt the parasite's intracellular calcium homeostasis, a mechanism that differs from that in host cells, presenting a potential therapeutic window.

Furthermore, other heterocyclic carboxamides have been explored for their antiparasitic effects. For instance, 6-arylpyrazine-2-carboxamides have been identified as a new class of inhibitors for Trypanosoma brucei, the causative agent of African trypanosomiasis. While structurally distinct from benzofurans, this highlights the potential of the carboxamide functional group in designing antiparasitic agents.

Although direct data on the antiparasitic activity of this compound is limited, the demonstrated activity of the broader benzofuran class against parasites warrants further investigation into this specific compound and its analogues. Future studies are needed to determine its spectrum of activity, potency, and mechanism of action against various parasitic species.

Computational Chemistry and in Silico Studies Applied to 3 Amino 6 Bromobenzofuran 2 Carboxamide

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as 3-Amino-6-bromobenzofuran-2-carboxamide, might bind to a macromolecular target, typically a protein. These simulations are fundamental in rational drug design, helping to identify potential biological targets and understand the structural basis of a ligand's activity.

Prediction of Binding Modes and Affinities to Biological Targets

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This process also estimates the binding affinity, often expressed as a docking score or binding energy, which correlates with the ligand's potency.

While specific docking studies on this compound are not extensively documented in public literature, research on analogous benzofuran (B130515) structures provides a strong precedent for its potential interactions. For instance, in silico studies on benzofuran-1,3,4-oxadiazole derivatives targeting the Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) enzyme have demonstrated significant binding affinities. nih.gov One particularly relevant analogue, a bromobenzofuran-oxadiazole derivative (BF4), exhibited a higher binding affinity (−14.82 kcal/mol) than the reference inhibitor TAM-16 (−14.61 kcal/mol). nih.gov Similarly, studies on 3-aminobenzofuran derivatives designed as cholinesterase inhibitors have shown potent activity, with some compounds displaying IC₅₀ values in the sub-micromolar range. nih.gov For example, a derivative featuring a 2-fluorobenzyl moiety (compound 5f) was identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

These examples underscore the capability of the benzofuran scaffold to effectively bind to diverse biological targets. Docking studies for this compound would likely be aimed at targets implicated in cancer, inflammation, or neurodegenerative diseases, given the broad spectrum of activity for this chemical class. nih.govmdpi.com The predicted binding modes would reveal the most stable conformation of the compound within the receptor's active site, guiding further optimization efforts.

Table 1: Predicted Binding Affinities for Structurally Related Benzofuran Derivatives

Compound/Derivative Class Target Enzyme Predicted Binding Affinity (kcal/mol) Reference Compound Affinity (kcal/mol)
Bromobenzofuran-oxadiazole (BF4) Mtb Pks13 -14.82 -14.61 (TAM-16)
Benzofuran-oxadiazole (BF3) Mtb Pks13 -14.23 -14.61 (TAM-16)
Benzofuran-oxadiazole (BF8) Mtb Pks13 -14.11 -14.61 (TAM-16)

Data sourced from in silico CADD and molecular docking studies. nih.gov

Analysis of Ligand-Receptor Interactions and Active Site Engagements

Beyond predicting binding affinity, docking simulations provide a detailed map of the non-covalent interactions between the ligand and the amino acid residues of the receptor's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, are critical for stabilizing the ligand-receptor complex.

For example, docking studies of the highly active 3-aminobenzofuran derivative 5f in the active site of AChE revealed specific key interactions. The pyridine (B92270) ring of the molecule was found to stack against the Trp84 residue, while the 2-fluorophenyl ring was positioned between Trp84 and Phe330. nih.gov Furthermore, the core aminobenzofuran ring formed a T-shaped stacking interaction with Tyr121. nih.gov In other systems, such as BRD4 protein inhibitors, studies have shown that hydrogen bonding with residues like ASN140 and interactions with water molecules within the active site are crucial for binding. semanticscholar.org The amino group and carboxamide moiety of this compound are prime candidates for forming critical hydrogen bonds, while the benzofuran ring system can engage in hydrophobic and stacking interactions, anchoring the molecule within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, untested compounds.

2D- and 3D-QSAR Methodologies for Potency Prediction

QSAR models can be developed in two or three dimensions. 2D-QSAR models use descriptors calculated from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties. 3D-QSAR, on the other hand, utilizes the 3D conformational information of the molecules.

Prominent 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). semanticscholar.org These approaches align a series of molecules and calculate steric and electrostatic fields around them. CoMSIA expands on this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. semanticscholar.org Studies on BRD4 inhibitors have successfully used these methods to generate highly predictive models with strong statistical validation, including high leave-one-out (LOO) cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²). semanticscholar.org For a series of BRD4 inhibitors, CoMFA and CoMSIA models yielded q² values of 0.569 and 0.500, and r² values of 0.979 and 0.982, respectively. semanticscholar.org These models revealed that steric and electrostatic fields were the most significant contributors to the biological activity of the compounds. semanticscholar.org

Table 2: Statistical Parameters of a Representative 3D-QSAR Study

Model q² (Cross-validated r²) r² (Non-cross-validated r²) Field Contributions
CoMFA 0.569 0.979 Steric (0.470), Electrostatic (0.530)
CoMSIA 0.500 0.982 Steric (0.130), Electrostatic (0.345), Hydrophobic (0.254), H-bond Donor (0.127), H-bond Acceptor (0.144)

Data derived from a 3D-QSAR study on a series of BRD4 inhibitors. semanticscholar.org

Development of Predictive Models for Biological Efficacy

The primary goal of QSAR is to develop robust and predictive models that can accurately forecast the biological efficacy of novel compounds based solely on their structure. These models serve as a powerful screening tool, allowing researchers to prioritize the synthesis of candidates with the highest predicted potency. nih.gov

Once a statistically significant QSAR model is established and validated, it can be used to understand the structural requirements for activity. For instance, the contour maps generated from CoMFA and CoMSIA analyses provide a visual guide to where modifications on the molecular scaffold would be beneficial or detrimental to activity. nih.gov Favorable regions for bulky groups (steric fields) or electronegative substituents (electrostatic fields) can be identified, guiding the rational design of new derivatives of this compound with potentially enhanced efficacy. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand binding to its receptor, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-receptor complex.

For derivatives of this compound, MD simulations would be crucial to validate the binding poses predicted by docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess its stability. Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which tracks the positional deviation of atoms over time. A stable RMSD value for the ligand within the binding pocket indicates a stable binding mode. nih.gov For example, MD simulations of a potent MAO-B inhibitor showed that the RMSD values fluctuated between 1.0 and 2.0 Å, indicating good conformational stability within the receptor. nih.govnih.gov

Furthermore, MD simulations can reveal the persistence of critical interactions, such as hydrogen bonds, throughout the simulation. nih.gov Analysis of the number and duration of hydrogen bonds between the ligand and receptor can confirm the importance of specific interactions predicted by docking. nih.gov This dynamic analysis provides a more realistic and reliable assessment of the binding event than static modeling alone, confirming that a compound like this compound can maintain a stable and effective binding conformation. nih.govnih.gov

Electronic Structure Analysis and Quantum Chemical Descriptors

The electronic structure of a molecule dictates its physical and chemical properties. Through quantum chemical calculations, it is possible to visualize and quantify aspects of this structure, such as the distribution of electrons and the energies of molecular orbitals. These descriptors are fundamental to predicting how the molecule will interact with biological targets.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Conversely, a small energy gap suggests the molecule is more reactive and polarizable, characteristics that can be crucial for biological activity. irjweb.com This gap is instrumental in determining the molecule's bioactivity through intramolecular charge transfer (ICT). irjweb.compmf.unsa.ba

While specific calculations for this compound are not publicly available, data from analogous heterocyclic compounds calculated using Density Functional Theory (DFT) illustrate the typical values obtained from such analysis.

Table 1: Example Frontier Molecular Orbital Energies and Quantum Chemical Descriptors for a Substituted Imidazole (B134444) Derivative

ParameterDefinitionIllustrative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.2967
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8096
Energy Gap (ΔE) ΔE = ELUMO - EHOMO4.4871
Ionization Potential (I) I ≈ -EHOMO6.2967
Electron Affinity (A) A ≈ -ELUMO1.8096
Hardness (η) η = (I - A) / 22.2435
Softness (S) S = 1 / η0.4457
Electronegativity (χ) χ = (I + A) / 24.0531
Data is illustrative, based on a similar heterocyclic compound to demonstrate the application of the analysis. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that reveals the charge distribution across a molecule. It is used to predict how a molecule will interact with other species and to identify sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. science.gov

The MEP map displays different potential values on the electron density surface as different colors.

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of electrophilic attack sites (e.g., lone pairs on oxygen or nitrogen atoms).

Blue regions denote positive electrostatic potential, which is electron-poor, indicating sites for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

Green regions represent neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group (C=O) and the nitrogen of the amino group (-NH2), making them primary sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms of the amino and amide groups.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is the engine behind the calculation of properties like HOMO-LUMO energies, MEP maps, and optimized molecular geometries. researchgate.net Studies on related bromo-heterocyclic structures have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), to predict their most stable conformations and analyze their electronic properties. researchgate.net These calculations provide the foundational data for understanding the molecule's reactivity, vibrational spectra, and other quantum chemical descriptors.

In Silico ADMET Prediction for Early-Stage Candidate Prioritization

Before a compound can be considered a viable drug, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial, cost-effective step in early-stage drug discovery that helps filter out candidates with poor profiles. nih.govmdpi.com These computational models predict a compound's behavior in the body, its ability to reach its target, and its potential for toxicity.

For benzofuran-based compounds, which are common scaffolds in medicinal chemistry, ADMET properties are of high interest. Recent studies on bromobenzofuran-1,3,4-oxadiazole hybrids, which are structurally related to this compound, have demonstrated excellent drug-likeness profiles based on computational predictions. nih.gov These studies often evaluate compliance with established filters like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govnih.gov

Table 2: Predicted ADMET and Physicochemical Properties for an Analogous Bromobenzofuran Derivative

PropertyDescriptionPredicted Value/Outcome
Gastrointestinal (GI) Absorption Predicts the compound's ability to be absorbed from the gut.High
Blood-Brain Barrier (BBB) Permeant Predicts if the compound can cross the BBB to act on the CNS.No
CYP2D6 Inhibitor Predicts if the compound inhibits a key drug-metabolizing enzyme.Yes
Lipinski's Rule of Five A rule of thumb for oral bioavailability.0 Violations
Bioavailability Score An overall score predicting the fraction of drug that reaches systemic circulation.0.55
This data is based on predictions for a structurally similar bromobenzofuran-oxadiazole hybrid and serves as an illustrative example. mdpi.comnih.gov

These in silico analyses suggest that the benzofuran scaffold, even with a bromine substitution, can possess favorable ADMET properties, making it a promising backbone for further drug development. nih.gov

Future Perspectives and Advanced Research Directions for 3 Amino 6 Bromobenzofuran 2 Carboxamide

Exploration of Multi-Target Directed Ligands (MTDLs) based on the Benzofuran (B130515) Scaffold

The development of multi-target directed ligands (MTDLs) is a burgeoning area of drug discovery, and the benzofuran scaffold is a prime candidate for this approach. By designing molecules that can interact with multiple biological targets simultaneously, researchers hope to create more effective treatments for complex diseases like Alzheimer's. nih.govnih.gov For instance, derivatives of 3-aminobenzofuran have been designed and synthesized as multifunctional agents for Alzheimer's disease, showing inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov A particular derivative, compound 5f, which includes a 2-fluorobenzyl moiety, demonstrated significant inhibitory action against both enzymes, with an IC50 value of 0.55 μΜ for BuChE. nih.gov This dual inhibition is a key strategy in the MTDL approach to Alzheimer's therapy. nih.gov The benzofuran structure itself is versatile, allowing for substitutions at various positions to enhance interactions with different target sites. nih.gov Future work will likely focus on incorporating other pharmacophores onto the 3-amino-6-bromobenzofuran-2-carboxamide backbone to address additional pathological factors in neurodegenerative diseases.

Development of Innovative and Sustainable Synthetic Strategies

The synthesis of this compound and its analogs is an area ripe for innovation. Current methods, while effective, often rely on transition-metal catalysts and can involve multiple steps. mdpi.com Researchers are actively seeking more sustainable and efficient synthetic routes. One promising approach is the development of one-pot synthesis methods that avoid the use of transition metals. mdpi.com For example, a recent study detailed a transition-metal-free, one-pot synthesis of fused benzofuranamines and benzo[b]thiophenamines. mdpi.com Another innovative strategy involves a cesium carbonate-mediated cascade synthesis, which offers high yields (averaging 89%) and rapid reaction times (10-20 minutes) at room temperature, without the need for an inert atmosphere. This method has been shown to be feasible on a gram scale. Additionally, tandem SNAr-cyclocondensation reactions are being explored for the synthesis of fluorinated 3-aminobenzofurans. nih.gov These advancements aim to make the production of these compounds more environmentally friendly and cost-effective.

Advanced Mechanistic Studies of Biological Actions

A deeper understanding of how this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Advanced mechanistic studies are needed to elucidate their precise interactions with target proteins and their impact on cellular pathways. For example, in the context of cancer, studies have shown that related benzofuran derivatives can induce G0/G1 cell cycle arrest and activate caspase-3, a key enzyme in apoptosis. The 3-amino group has been identified as critical for disrupting microbial membranes in antimicrobial applications. vulcanchem.com In the realm of Alzheimer's research, molecular modeling studies have suggested that certain 3-aminobenzofuran derivatives can target both the catalytic active site and the peripheral anionic site of cholinesterase enzymes. nih.govnih.gov Future research will likely employ a range of sophisticated techniques, including X-ray crystallography, cryo-electron microscopy, and advanced spectroscopic methods, to provide a detailed picture of the molecular interactions at play.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Bioconjugation and Prodrug Strategies

Bioconjugation and prodrug strategies offer ways to improve the delivery and efficacy of drugs based on the this compound core. Bioconjugation involves linking the active compound to a larger molecule, such as an antibody or a polymer, to enhance its targeting to specific cells or tissues. Prodrugs are inactive forms of a drug that are converted to the active form in the body, which can improve bioavailability and reduce side effects. The 3-amino and 2-carboxamide (B11827560) groups on the benzofuran ring provide convenient handles for chemical modification, making them well-suited for these strategies. For example, the development of proteolysis-targeting chimeras (PROTACs) based on related structures has shown promise in degrading specific target proteins. nih.gov Future research in this area will focus on designing and synthesizing novel bioconjugates and prodrugs of this compound to enhance its therapeutic potential.

Further SAR Refinement and Lead Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov For this compound, further SAR refinement and lead optimization are essential to develop potent and selective drug candidates. This involves systematically modifying different parts of the molecule and evaluating the effects on its activity. For example, studies on related benzimidazoles have shown that the nature of the substituent at the 2-position can significantly impact antitubercular activity. nih.gov Similarly, for benzofuran derivatives, the presence of the 3-amino group has been found to be critical for antimicrobial activity, while the phenylcarboxamide group can enhance selectivity for Gram-positive bacteria. vulcanchem.com The process of lead optimization aims to improve not only potency but also the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. scienceopen.com Computational tools, such as free energy perturbation (FEP) calculations, can be used to guide this process by predicting the binding affinities of different analogs. nih.gov

Q & A

Q. What are the key synthetic routes and characterization methods for 3-Amino-6-bromobenzofuran-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Benzofuran Core Formation : Cyclization of substituted phenol derivatives using acid catalysis (e.g., H₂SO₄ or polyphosphoric acid) to construct the benzofuran ring .

Bromination : Electrophilic aromatic substitution at the 6-position using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions .

Amination : Introduction of the amino group via nitration followed by reduction (e.g., using Fe/HCl) or direct nucleophilic substitution .
Characterization :

  • NMR Spectroscopy : Confirm regiochemistry and purity (¹H/¹³C NMR) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) .
  • Elemental Analysis : Verify stoichiometry .

Q. How can researchers optimize reaction yields for this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to minimize side products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Temperature Control : Maintain 60–80°C during bromination to avoid over-halogenation .
  • Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate high-purity product .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions. Key steps:

Prepare the compound’s 3D structure (e.g., optimize geometry with Gaussian09).

Define the protein’s active site (e.g., using PyMOL).

Run docking simulations with exhaustiveness set to 20 for accuracy .

  • Scoring Function Analysis : Compare binding energies (ΔG) across multiple poses to identify stable conformations .
  • Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers address contradictory data in biological activity studies?

  • Methodological Answer :
  • Dose-Response Analysis : Repeat assays across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Target Selectivity Profiling : Test against related enzymes/receptors (e.g., kinase panels) to rule off-target interactions .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing Br with Cl or CF₃) to isolate structure-activity relationships (SAR) .

Q. What strategies enhance the compound’s stability in pharmacokinetic studies?

  • Methodological Answer :
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify degradation pathways (e.g., CYP450-mediated oxidation) .
  • Formulation Optimization : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to improve aqueous solubility .
  • pH-Dependent Degradation Studies : Monitor stability at physiological pH (7.4) and acidic conditions (e.g., simulated gastric fluid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.